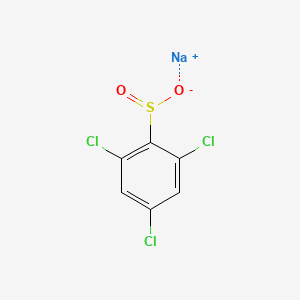
2,4,6-Trichlorobenzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H2Cl3NaO2S. It is a derivative of benzenesulfinic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzenesulfinic acid sodium salt can be synthesized through the sulfonation of 2,4,6-trichlorobenzene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 2,4,6-Trichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting 2,4,6-trichlorobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,4,6-trichlorobenzene is continuously fed and reacted with sulfur trioxide. The product is then neutralized and crystallized to obtain the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4,6-trichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2,4,6-trichlorobenzenesulfinic acid.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,4,6-Trichlorobenzenesulfonic acid.
Reduction: 2,4,6-Trichlorobenzenesulfinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-trichlorobenzenesulfinic acid sodium salt involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Electrophilic Addition: The sulfinic acid group can participate in electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substituent, leading to different reactivity and applications.
Uniqueness
2,4,6-Trichlorobenzenesulfinic acid sodium salt is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties. This makes it a valuable compound in various chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
C6H2Cl3NaO2S |
|---|---|
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
sodium;2,4,6-trichlorobenzenesulfinate |
InChI |
InChI=1S/C6H3Cl3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
DWAMBOKLRLHIHS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)S(=O)[O-])Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)

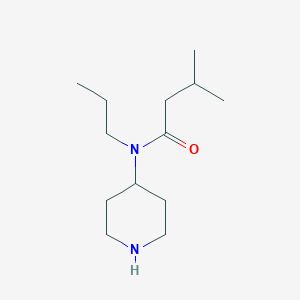

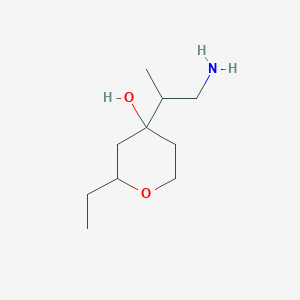


![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
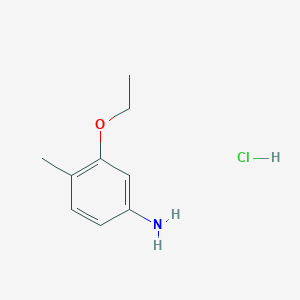

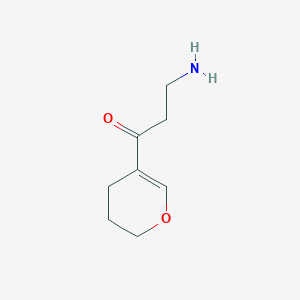
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
